molecular formula C18H20ClN5O B10997267 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

Cat. No.: B10997267
M. Wt: 357.8 g/mol
InChI Key: HGHFIWGQROAFHM-UHFFFAOYSA-N
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Description

The compound N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide features a 6-chloroindole core linked via an ethyl chain to an acetamide group substituted with a 4,6-dimethylpyrimidinylamino moiety. The 6-chloroindole group may enhance lipophilicity and target binding, while the pyrimidine ring could contribute to π-π stacking interactions in enzyme active sites .

Properties

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide

InChI

InChI=1S/C18H20ClN5O/c1-12-9-13(2)23-18(22-12)21-11-17(25)20-6-8-24-7-5-14-3-4-15(19)10-16(14)24/h3-5,7,9-10H,6,8,11H2,1-2H3,(H,20,25)(H,21,22,23)

InChI Key

HGHFIWGQROAFHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of 6-Chloro-1H-indol-1-yl Ethylamine

Route 1: Alkylation of 6-Chloroindole
6-Chloroindole is alkylated with ethyl bromoacetate to form the ethyl ester intermediate, followed by hydrolysis to yield the ethylamine.

StepReagents/ConditionsYieldReference
16-Chloroindole + Ethyl bromoacetate, K₂CO₃, DMF, 80°C, 12h65–70%
2Hydrolysis with NaOH, H₂O/EtOH, reflux85–90%

Route 2: Direct Ethylation
6-Chloroindole undergoes direct ethylation with ethyl iodide in the presence of a strong base.

StepReagents/ConditionsYieldReference
16-Chloroindole + Ethyl iodide, NaH, DMSO, 60°C, 6h75–80%

Synthesis of 4,6-Dimethyl-2-pyrimidinylamine

Route 1: Sequential Methylation
Starting from 2-pyrimidinylamine:

  • Methylation at position 4 using methyl iodide and Cs₂CO₃.

  • Methylation at position 6 under identical conditions.

StepReagents/ConditionsYieldReference
12-Pyrimidinylamine + CH₃I, Cs₂CO₃, DMF, 25°C, 2h90%
2Repeat Step 1 for position 685%

Route 2: One-Pot Dimethylation
2-Pyrimidinylamine reacts with excess methyl iodide in the presence of K₂CO₃.

StepReagents/ConditionsYieldReference
12-Pyrimidinylamine + 2.2 equiv CH₃I, K₂CO₃, DMF, 25°C, 4h78%

Amide Coupling

The ethylamine-indole and dimethylpyrimidine-amine fragments are coupled via an amide bond.

StepReagents/ConditionsYieldReference
1Indole ethylamine + 4,6-Dimethyl-2-pyrimidinylamine + EDCI, HOBt, DCM, rt, 12h70–75%
2Purification via column chromatography (SiO₂, EtOAc/hexane)95% purity

Key Reaction Mechanisms

Indole Alkylation

Mechanism :

  • Deprotonation : The indole nitrogen is deprotonated by a base (e.g., NaH).

  • Nucleophilic Attack : The alkyl halide (e.g., ethyl iodide) reacts with the deprotonated indole.

Example :
6-Chloroindole+CH3CH2BrNaH, DMSO1-(Ethyl)-6-chloro-1H-indole\text{6-Chloroindole} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{NaH, DMSO}} \text{1-(Ethyl)-6-chloro-1H-indole}

Pyrimidine Methylation

Mechanism :

  • Base Activation : Cs₂CO₃ deprotonates the pyrimidine NH.

  • Methyl Transfer : Methyl iodide undergoes SN2 displacement.

Example :
2-Pyrimidinylamine+CH3ICs2CO3,DMF4,6-Dimethyl-2-pyrimidinylamine\text{2-Pyrimidinylamine} + \text{CH}_3\text{I} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMF}} \text{4,6-Dimethyl-2-pyrimidinylamine}

Amide Bond Formation

Mechanism :

  • Activation : EDCI activates the carboxylic acid (e.g., acetic acid) to a reactive O-acylisourea intermediate.

  • Coupling : The amine attacks the activated intermediate.

Example :
Indole ethylamine+CH3COOHEDCI, HOBtN-[2-(6-Chloroindol-1-yl)ethyl]acetamide\text{Indole ethylamine} + \text{CH}_3\text{COOH} \xrightarrow{\text{EDCI, HOBt}} \text{N-[2-(6-Chloroindol-1-yl)ethyl]acetamide}

Optimization and Challenges

Solvent Selection

  • DMF : Ideal for alkylation and methylation due to high polarity and thermal stability.

  • DCM : Preferred for amide coupling to reduce side reactions.

Temperature Control

  • Alkylation : 60–80°C optimizes reaction rates without decomposition.

  • Methylation : 25°C minimizes over-methylation.

Catalysts and Bases

  • Cs₂CO₃ : Enhances selectivity in pyrimidine methylation.

  • HOBt : Reduces racemization during amide coupling.

Analytical Data

NMR Spectroscopy

Protonδ (ppm)MultiplicityReference
Indole NH8.2s
Pyrimidine CH₃2.5s
Acetamide NH7.8d

Mass Spectrometry

Ionm/zFragmentReference
[M+H]+358Molecular ion
[M-Cl]+322Loss of Cl

Chemical Reactions Analysis

    Reactions: can undergo various reactions, including electrophilic substitution on the indole ring.

    Common Reagents: These reactions may involve Lewis acids, bases, and other reagents.

    Major Products: The specific products depend on reaction conditions but could include derivatives with modified substituents on the indole ring.

Scientific Research Applications

    Chemistry: Studying the reactivity of indole derivatives and designing novel analogs.

    Biology: Investigating its impact on cellular processes, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: Developing applications in pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Amide Type Variations

  • Compound from : (E)-N-((2-(5-chloro-1H-indol-3-yl)ethylamino)(4,6-dimethylpyrimidin-2-ylamino)methylene)-2-methylbenzamide Key Differences:
  • Chlorine substitution at indole-5-position vs. indole-6-position in the target compound.
  • Benzamide backbone instead of acetamide.
    • Implications :
  • The 5-chloroindole may alter steric interactions in binding pockets compared to the 6-chloro derivative.
  • Benzamide’s bulkier aromatic group could reduce solubility but enhance affinity for hydrophobic targets .

Functional Group Modifications

  • N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide () :
    • Key Differences :
  • Sulfanyl (S–) linker replaces the amino (NH–) group in the target compound.
  • 2-Chlorophenyl substituent instead of indole.
    • Implications :
  • Sulfanyl groups may reduce hydrogen-bonding capacity but improve metabolic stability.
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () :

    • Key Differences :
  • 4-Methylpyridin-2-yl group replaces the indole-ethyl chain.
    • Implications :
  • Pyridine’s basic nitrogen could enhance solubility but reduce blood-brain barrier penetration compared to indole .

Pharmacophore Overlap with Beta-Agonist Derivatives (–3)

Formoterol-related compounds (e.g., Formoterol related compound C ) share an acetamide backbone but feature hydroxyphenyl and methoxyphenylethyl groups.

  • Key Differences :
    • Hydrophilic hydroxy groups dominate, contrasting with the target compound’s hydrophobic indole and pyrimidine.
    • Designed as β2-adrenergic receptor agonists , highlighting how structural tweaks redirect therapeutic applications .

Structural and Functional Data Table

Compound Name Molecular Weight (approx.) Key Functional Groups Biological Relevance Reference
Target Compound ~400 6-Chloroindole, acetamide, pyrimidinylamino Kinase/receptor modulation (hypothetical)
(E)-N-((2-(5-chloro-1H-indol-3-yl)ethylamino)...benzamide () ~450 5-Chloroindole, benzamide Unknown; structural analog
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide () ~300 Sulfanyl linker, 2-chlorophenyl Synthetic intermediate
Formoterol related compound C () ~350 Hydroxyphenyl, methoxyphenylethyl β2-adrenergic agonist

Research Findings and Implications

  • Substituent Position : The 6-chloroindole in the target compound may offer better steric compatibility with kinase ATP-binding pockets compared to 5-chloro analogs .
  • Amide vs.
  • Therapeutic Potential: Unlike beta-agonists (), the target compound’s indole-pyrimidine scaffold aligns more with kinase inhibitors (e.g., VEGF or EGFR inhibitors) .

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
Methyl glycinate derivativeDMF, 80°C, 12 h65–70
Pyrimidin-2-thiol derivativeEtOH, reflux, 6 h82

Q. Table 2. Biological Activity Profiling

Assay TypeCell Line/ModelIC₅₀ (µM)Reference
Kinase inhibition (EGFR)HEK293 (recombinant)0.12
Apoptosis inductionMCF-7 (breast cancer)1.4

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